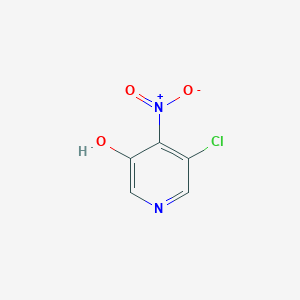

5-Chloro-4-nitropyridin-3-OL

Description

Contextualization within Halogenated and Nitrated Pyridine (B92270) Derivatives

The chemical behavior of 5-Chloro-4-nitropyridin-3-ol is largely defined by its halogen and nitro substituents. The pyridine ring itself is an electron-deficient system. chemsrc.com The presence of the electron-withdrawing nitro group further deactivates the ring towards electrophilic substitution, while the chloro group and the hydroxyl group can influence the regioselectivity of various reactions. evitachem.comchemsrc.com

Halogenation and nitration are fundamental reactions in pyridine chemistry. Direct electrophilic substitution on pyridine is often challenging and requires harsh conditions. chemicalbook.com For instance, the nitration of pyridine typically requires fuming sulfuric acid and potassium nitrate (B79036) at high temperatures. abertay.ac.uk The halogenation of pyridine can also be difficult, though somewhat easier than nitration. chemicalbook.com The introduction of functional groups can be facilitated by activating the pyridine ring, for example, through the formation of a pyridine N-oxide, which can then undergo nitration more readily. nih.gov

The reactivity of halogenated and nitrated pyridines is of great interest. The chlorine atom in compounds like 5-Chloro-4-nitropyridin-3-ol can be displaced by various nucleophiles, a common reaction in the synthesis of more complex pyridine derivatives. evitachem.com The nitro group can be reduced to an amino group, providing a handle for further functionalization. evitachem.com

Overview of Pyridinol Scaffolds in Synthetic and Mechanistic Studies

Pyridinol scaffolds, and the isomeric pyridone structures with which they can exist in tautomeric equilibrium, are foundational structures in organic synthesis. iipseries.org They are present in numerous natural products and pharmaceuticals, highlighting their biological relevance. researchgate.netnih.govrsc.org The hydroxyl group on the pyridine ring can act as a directing group in electrophilic substitutions and can also be a site for further chemical modification.

The synthetic utility of pyridinols is vast. They serve as precursors for a wide array of more complex heterocyclic systems. iipseries.org Mechanistic studies involving pyridinols often focus on understanding the tautomeric equilibrium between the pyridinol and pyridone forms, as well as the influence of substituents on the reactivity and electronic properties of the ring. iipseries.org The interplay of different functional groups, as seen in 5-Chloro-4-nitropyridin-3-ol, provides a rich platform for investigating reaction mechanisms, such as nucleophilic aromatic substitution and the directing effects of substituents.

Research Objectives and Scope for 5-Chloro-4-nitropyridin-3-OL Investigations

Research investigations centered on 5-Chloro-4-nitropyridin-3-ol aim to leverage its unique chemical architecture for various scientific pursuits. A primary objective is its utilization as a versatile intermediate in the synthesis of novel heterocyclic compounds. The strategic placement of the chloro, nitro, and hydroxyl groups allows for a range of chemical transformations, making it a valuable starting material for creating more elaborate molecular frameworks. evitachem.com

Key research interests include:

Synthetic Applications: Exploring the reactivity of the chloro and nitro groups through substitution and reduction reactions to generate a library of new pyridine derivatives. evitachem.com

Mechanistic Insights: Studying the influence of the substituents on the electronic properties and reactivity of the pyridine ring to gain a deeper understanding of reaction mechanisms.

Biological Screening: Investigating the potential biological activities of 5-Chloro-4-nitropyridin-3-ol and its derivatives, driven by the fact that nitropyridine compounds are known to interact with biological targets. evitachem.comsmolecule.com

The scope of these investigations is strictly confined to the chemical properties, synthesis, and research applications of the compound, without delving into dosage or safety profiles.

Chemical and Physical Properties

5-Chloro-4-nitropyridin-3-ol is an organic compound with the molecular formula C₅H₃ClN₂O₃ and a molecular weight of 174.54 g/mol . evitachem.com It typically appears as a light yellow solid. chembk.com While its solubility in water is low, it is soluble in organic solvents such as alcohols and ethers. chembk.com

Table 1: Physicochemical Properties of 5-Chloro-4-nitropyridin-3-ol

| Property | Value |

|---|---|

| Molecular Formula | C₅H₃ClN₂O₃ |

| Molecular Weight | 174.54 g/mol evitachem.com |

| IUPAC Name | 5-chloro-4-nitropyridin-3-ol evitachem.com |

| Melting Point | 263℃ chembk.com |

| Boiling Point | 339.3±37.0 °C (Predicted) chembk.com |

| Density | 1.664±0.06 g/cm³ (Predicted) chembk.com |

| pKa | -1.56±0.38 (Predicted) chembk.com |

Synthesis and Reactions

The synthesis of 5-Chloro-4-nitropyridin-3-ol can be achieved through various routes, often involving the nitration and chlorination of pyridine precursors. One general approach involves the nitration of a suitable pyridine derivative followed by chlorination. evitachem.com For instance, pyridine N-oxide can be nitrated and subsequently chlorinated to yield the target compound. evitachem.com Another method may involve starting with a substituted pyridine and introducing the nitro and chloro groups in a stepwise manner.

The reactivity of 5-Chloro-4-nitropyridin-3-ol is characterized by the functional groups present on the pyridine ring. Key reactions include:

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as hydrogen gas with a catalyst. evitachem.com This transformation opens up pathways for the synthesis of amino-substituted pyridines.

Nucleophilic Substitution of the Chlorine Atom: The chlorine atom can be displaced by a variety of nucleophiles, including amines and thiols. evitachem.com This reaction is a cornerstone for building more complex molecular architectures based on the pyridinol scaffold.

Reactions of the Hydroxyl Group: The hydroxyl group can undergo reactions typical of alcohols, such as etherification or esterification, allowing for further functionalization of the molecule.

Research Findings

Recent research has highlighted the utility of halogenated and nitrated pyridines in various chemical contexts. For example, studies have shown that the presence of a nitro group can direct nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the nitro group at the 4-position and the chlorine at the 5-position in 5-Chloro-4-nitropyridin-3-ol makes the pyridine ring susceptible to nucleophilic attack.

Crystallographic studies of related nitropyridine derivatives have provided insights into their molecular structures and intermolecular interactions. For instance, the crystal structure of 2-chloro-3-nitropyridine (B167233) reveals that the nitro group is twisted with respect to the pyridine ring, and molecules are linked by non-classical hydrogen bonds. researchgate.net Such structural information is crucial for understanding the solid-state properties and potential interactions of these compounds.

Structure

3D Structure

Propriétés

Formule moléculaire |

C5H3ClN2O3 |

|---|---|

Poids moléculaire |

174.54 g/mol |

Nom IUPAC |

5-chloro-4-nitropyridin-3-ol |

InChI |

InChI=1S/C5H3ClN2O3/c6-3-1-7-2-4(9)5(3)8(10)11/h1-2,9H |

Clé InChI |

RIMRMAMFLGCHHO-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C(=C(C=N1)Cl)[N+](=O)[O-])O |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 5 Chloro 4 Nitropyridin 3 Ol and Its Precursors

Strategies for the Construction of the 4-Nitropyridin-3-OL (B84770) Scaffold

The foundational 4-nitropyridin-3-ol scaffold is a critical intermediate in the synthesis of the target compound. Its preparation hinges on the strategic introduction of a nitro group at the 4-position of a 3-hydroxypyridine (B118123) derivative. This requires careful control of reaction conditions to achieve the desired regioselectivity.

Regioselective Nitration Approaches

The nitration of 3-hydroxypyridine is a key step in forming the 4-nitropyridin-3-ol structure. Due to the directing effects of the hydroxyl group and the pyridine (B92270) nitrogen, a mixture of isomers can be formed. However, specific conditions can favor the desired 4-nitro product.

The direct nitration of 3-hydroxypyridine often proceeds at the 2-position when the reaction is carried out on the conjugate acid of the pyridine. ntnu.no To achieve nitration at the 4-position, the reaction conditions must be carefully manipulated. One approach involves the use of a nitrating mixture, such as nitric acid in the presence of a strong acid like sulfuric acid, which can generate the nitronium ion (NO₂⁺) necessary for electrophilic aromatic substitution. The hydroxyl group at the 3-position activates the pyridine ring towards electrophilic attack, with a directing influence on the incoming electrophile.

Recent advancements in nitration technology include the use of microreactors for nitrating activated aromatic compounds like hydroxypyridines. researchgate.net This technology offers enhanced control over reaction parameters such as temperature and mixing, which is crucial for managing highly exothermic nitration reactions and minimizing the formation of byproducts. researchgate.net Nitrating agents in these systems can include diluted nitric acid, fuming nitric acid, or mixtures of nitric acid with carboxylic acids or their anhydrides. researchgate.net

Another approach to achieve regioselectivity is through the use of catalysts. While not extensively documented specifically for 4-nitration of 3-hydroxypyridine, the use of zeolites as shape-selective catalysts in the nitration of other aromatic compounds suggests a potential avenue for future research. ias.ac.in Zeolites can provide a constrained environment that favors the formation of a specific regioisomer. ias.ac.in

Halogenation Pathways to Introduce Chlorine

The introduction of the chlorine atom at the 5-position is typically achieved after the formation of the 4-nitropyridin-3-ol scaffold. The presence of the nitro and hydroxyl groups influences the regioselectivity of the halogenation reaction.

Direct chlorination of 4-nitropyridin-3-ol can be challenging due to the deactivating effect of the nitro group. However, the hydroxyl group can facilitate the reaction. Common chlorinating agents include phosphorus oxychloride (POCl₃). google.com In some synthetic routes, a related precursor, 4-chloro-3-nitropyridin-2-ol, is prepared and subsequently converted to the desired product. beilstein-journals.org The synthesis of 2,4-dichloro-3-nitropyridine (B57353) from 4-chloro-3-nitropyridin-2-ol using POCl₃ in the presence of a base like diisopropylethylamine has been reported. google.combeilstein-journals.org This highlights a potential strategy where a di-chlorinated intermediate is selectively hydrolyzed to yield the final product.

Novel halogenation strategies for pyridines are continually being developed. These include the use of designed phosphine (B1218219) reagents that can be installed at specific positions on the pyridine ring and subsequently displaced by a halide nucleophile. rsc.org While not directly applied to 5-chloro-4-nitropyridin-3-ol, these methods offer potential for future synthetic designs.

Multistep Synthesis from Readily Available Pyridine Derivatives

The synthesis of 5-chloro-4-nitropyridin-3-ol is often accomplished through a multi-step sequence starting from more common pyridine building blocks. These routes involve a series of functional group interconversions and introductions to arrive at the target molecule.

Sequential Functionalization Protocols

A common strategy involves the sequential functionalization of a pyridine precursor. For instance, a synthetic pathway could start with a readily available aminopyridine derivative. A representative sequence, adapted from patent literature for a related compound, involves the following transformations beilstein-journals.org:

Nitration: An aminopyridine, such as 4-chloro-2-aminopyridine, can be nitrated using a mixture of nitric and sulfuric acid to introduce a nitro group.

Diazotization and Hydrolysis: The amino group can then be converted to a hydroxyl group via a diazotization reaction with sodium nitrite (B80452) in an acidic medium, followed by hydrolysis of the resulting diazonium salt. beilstein-journals.org This would yield a chloronitropyridinol intermediate.

Chlorination/Isomerization: Further chlorination or isomerization steps may be necessary to arrive at the final 5-chloro-4-nitropyridin-3-ol structure.

An alternative approach starts with a hydroxypyridine derivative. For example, the synthesis of a related bromo-nitro-pyridinol involved the bromination of a nitropyridinol precursor. google.com A similar logic could be applied to the synthesis of the chloro-analogue.

The following table summarizes a potential multi-step synthesis based on reported procedures for analogous compounds:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference(s) |

| 1 | 3-Hydroxypyridine | HNO₃, H₂SO₄ | 4-Nitropyridin-3-ol | researchgate.net |

| 2 | 4-Nitropyridin-3-ol | Cl₂, suitable solvent | 5-Chloro-4-nitropyridin-3-ol | - |

Note: This is a proposed pathway based on established chemical principles, and specific conditions would require experimental optimization.

Novel Catalytic and Reagent Systems in Synthesis

Modern organic synthesis is increasingly focused on the development of novel catalytic systems and reagents to improve efficiency, selectivity, and environmental compatibility. For the synthesis of highly functionalized pyridines like 5-chloro-4-nitropyridin-3-ol, these advancements are particularly relevant.

Transition-metal and rare earth metal catalysis have emerged as powerful tools for the C-H functionalization of pyridine rings. beilstein-journals.orgnih.gov These methods allow for the direct introduction of functional groups at specific positions, potentially shortening synthetic sequences. For example, palladium-catalyzed ortho-heteroarylation of pyridine N-oxides has been demonstrated. nih.gov While not directly leading to 5-chloro-4-nitropyridin-3-ol, this illustrates the potential for catalytic C-H activation to construct complex pyridine derivatives.

Photochemical and organocatalytic methods also offer new avenues for pyridine functionalization. acs.org For instance, the generation of pyridinyl radicals via single-electron transfer (SET) reduction of pyridinium (B92312) ions enables novel coupling reactions. acs.org Additionally, metal-free catalytic systems are gaining traction. Bismuth(III) nitrate (B79036) pentahydrate has been shown to be an effective catalyst for various organic transformations, including the synthesis of N-amino-2-pyridone derivatives. scirp.org

In the context of chlorination, reagents like triphosgene (B27547) have been explored as alternatives to traditional chlorinating agents like POCl₃, offering different reactivity profiles and potentially milder reaction conditions. google.com

The following table highlights some novel catalytic and reagent systems relevant to pyridine synthesis:

| Reaction Type | Catalyst/Reagent System | Application | Reference(s) |

| C-H Functionalization | Mono(phosphinoamido)-ligated rare earth complexes | Ortho-aminoalkylation and ortho-alkylation of pyridines | nih.gov |

| Radical Functionalization | Dithiophosphoric acid (organocatalyst) | Allylic functionalization of pyridines | acs.org |

| Heterocycle Synthesis | Bismuth(III) nitrate pentahydrate | Synthesis of N-amino-2-pyridone derivatives | scirp.org |

| Chlorination | Triphosgene | Directional chlorination of N-alkyl-3-nitro-2-pyridones | google.com |

Purification and Isolation Techniques for Research-Scale Preparations

The purification and isolation of the final product and key intermediates are crucial for obtaining materials of high purity, which is essential for subsequent research and applications. Given the polar nature of 5-chloro-4-nitropyridin-3-ol, due to the hydroxyl and nitro groups, specific techniques are required.

Common purification methods for nitropyridine derivatives include:

Recrystallization: This is a standard technique for purifying solid compounds. The choice of solvent is critical and often involves a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. For related compounds, recrystallization from solvents like ethanol (B145695) has been reported. google.com

Column Chromatography: For separating mixtures of compounds with different polarities, column chromatography is a powerful tool. A stationary phase such as silica (B1680970) gel is typically used, with an eluent system of appropriate polarity to achieve separation. For nitropyridine derivatives, solvent systems like hexane-ethyl acetate (B1210297) are commonly employed. nih.gov

Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their differential solubility in two immiscible liquid phases. For example, after a reaction, the product might be extracted into an organic solvent like dichloromethane (B109758) from an aqueous solution. beilstein-journals.org

Filtration: This is used to isolate solid products from a liquid phase, often after precipitation or crystallization. The solid is collected on a filter and washed with a suitable solvent to remove residual impurities. google.combeilstein-journals.org

In research-scale preparations, a combination of these techniques is often necessary to achieve the desired purity. For instance, after an initial workup involving extraction, the crude product might be further purified by column chromatography followed by recrystallization. The purity of the final compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

The following table summarizes purification techniques used for related pyridine derivatives:

| Technique | Application | Example | Reference(s) |

| Recrystallization | Final purification of solid product | Recrystallization from ethanol | google.com |

| Column Chromatography | Separation of reaction mixtures | Elution with hexane-ethyl acetate | nih.gov |

| Extraction | Initial workup and separation | Extraction with dichloromethane | beilstein-journals.org |

| Filtration | Isolation of precipitated solid | Collection of solid after granulation | google.com |

Atom Economy and Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry are increasingly important in the design of synthetic routes, emphasizing the reduction of waste, use of less hazardous substances, and maximization of efficiency. Atom economy, a central concept, measures the proportion of reactant atoms that are incorporated into the final desired product. uni.lu

Traditional synthetic routes to substituted nitropyridines often have poor atom economy and utilize hazardous reagents. For example, the nitration of pyridines using a mixture of concentrated nitric and sulfuric acids is a classic reaction with low atom economy. The reaction generates significant amounts of water and requires a large excess of acid, which must be neutralized during workup, producing substantial salt waste.

Atom Economy Analysis of Nitration: C₅H₅NO + HNO₃ → C₅H₄N₂O₃ + H₂O

Formula Weight of Reactants: (3-Hydroxypyridine: 95.1 g/mol ) + (Nitric Acid: 63.0 g/mol ) = 158.1 g/mol

Formula Weight of Product: (4-Nitropyridin-3-ol: 140.1 g/mol )

Atom Economy: (140.1 / 158.1) * 100% = 88.6%

While the theoretical atom economy appears high, this calculation does not account for the sulfuric acid catalyst used in large quantities or the formation of isomeric byproducts, which significantly lower the practical efficiency and increase waste. evitachem.com

Similarly, chlorination reactions using reagents like phosphorus oxychloride (POCl3) for converting hydroxyl groups to chlorides have inherently poor atom economy, generating significant phosphorus-based byproducts. google.comgcwgandhinagar.com

Table 2: Green Chemistry Metrics for Typical Reactions in Pyridine Synthesis

| Reaction Type | Traditional Reagents | Green Chemistry Considerations | Potential Greener Alternatives |

|---|---|---|---|

| Nitration | HNO3 / H2SO4 | Low atom economy, hazardous acid waste, formation of isomers. | KNO3 / H2SO4 (reduces acid fumes), continuous flow nitration (improves safety and control). google.comresearchgate.net |

| Chlorination (OH to Cl) | POCl3, PCl5 | Poor atom economy, corrosive and hazardous reagents, significant waste. | Catalytic methods, use of less hazardous chlorinating agents like SOCl2 where applicable. |

| Electrophilic Chlorination | Cl2 gas, SO2Cl2 | Hazardous reagents, potential for over-reaction and byproducts. | N-Chlorosuccinimide (NCS), catalytic systems using safer chlorine sources. researchgate.net |

To improve the green credentials of the synthesis for 5-Chloro-4-nitropyridin-3-ol, several strategies can be considered. The use of continuous flow technology for nitration has been demonstrated for the synthesis of 4-nitropyridine (B72724) N-oxide, a related intermediate. researchgate.net This approach offers enhanced safety by minimizing the accumulation of highly energetic nitration products and can improve selectivity and yield. researchgate.net For the chlorination step, developing catalytic methods that avoid stoichiometric, heavy-atom reagents would significantly improve the atom economy and reduce waste. The search for regioselective catalysts for the direct functionalization of pyridine rings is an active area of research with the potential to provide more sustainable synthetic routes. researchgate.netnih.gov

Elucidation of Molecular Structure and Conformation of 5 Chloro 4 Nitropyridin 3 Ol

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can provide accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Currently, there is no published crystal structure for 5-Chloro-4-nitropyridin-3-OL in the Cambridge Structural Database. nih.gov However, analysis of related structures, like 2-chloro-3-nitropyridine (B167233), reveals that the pyridine (B92270) ring is generally planar, though the nitro group may be twisted out of the plane to minimize steric repulsion. researchgate.net In the solid state, it is expected that the hydroxyl group would participate in intermolecular hydrogen bonding, which would be a dominant force in the crystal packing. smolecule.com

Table 4: Potential X-ray Crystallography Data for 5-Chloro-4-nitropyridin-3-OL (Note: This table is hypothetical as no experimental crystal structure is available.)

| Parameter | Information Provided | Expected Features |

|---|---|---|

| Crystal System | Symmetry of the unit cell | e.g., Monoclinic, Orthorhombic |

| Space Group | Detailed symmetry operations | e.g., P2₁/c |

| Unit Cell Dimensions | Size and angles of the unit cell | a, b, c (Å); α, β, γ (°) |

| Bond Lengths/Angles | Precise molecular geometry | Planar pyridine ring, C-N, N-O, C-O, C-Cl bond lengths |

Conformational Analysis and Tautomerism Studies in Solution and Solid States

The conformational flexibility of 5-Chloro-4-nitropyridin-3-OL is limited due to the rigidity of the aromatic pyridine ring. The primary conformational variables are the orientations of the hydroxyl and nitro groups relative to the ring.

A significant aspect of this molecule's structure is the potential for tautomerism. Hydroxypyridines can exist in equilibrium with their pyridone tautomers. nih.gov For 5-Chloro-4-nitropyridin-3-OL, this would involve a proton transfer from the hydroxyl group to the ring nitrogen, forming the keto tautomer, 5-chloro-4-nitro-1H-pyridin-3(2H)-one.

The position of this equilibrium can be influenced by the solvent, temperature, and pH. NMR spectroscopy is an excellent technique for studying tautomerism in solution. For instance, the chemical shift of the proton attached to the nitrogen in the pyridone form would be distinct from the OH proton in the pyridinol form. In many substituted nitropyridinols, the hydroxyl form is dominant, but the presence and position of other substituents can shift this balance. mdpi.com

Chemical Reactivity and Derivatization Studies of 5 Chloro 4 Nitropyridin 3 Ol

Reactivity of the Chloropyridine Moiety

The chlorine atom at the C-5 position is a key site for synthetic modification, readily participating in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

The pyridine (B92270) ring, activated by the C-4 nitro group, readily undergoes nucleophilic aromatic substitution (SNAr) at the C-5 position. This activation facilitates the displacement of the chloride leaving group by a range of nucleophiles. The presence of the nitro group ortho and para to the leaving group stabilizes the negatively charged Meisenheimer intermediate, which is a key factor in these reactions. nih.gov

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Amines | 5-Amino-4-nitropyridin-3-ol derivatives | Typically occurs under mild conditions. |

| Alkoxides | 5-Alkoxy-4-nitropyridin-3-ol derivatives | Often requires a base to generate the alkoxide. |

The C-5 chloro substituent serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org Reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to introduce diverse functionalities at this position. nih.govscielo.br For instance, a Suzuki coupling with an arylboronic acid would yield a 5-aryl-4-nitropyridin-3-ol derivative. These reactions have become indispensable tools in modern organic synthesis, including in the preparation of pharmaceuticals. researchgate.netrsc.org

Transformations Involving the Nitropyridine Group

The nitro group at the C-4 position is a versatile functional group that can be readily transformed, most commonly into an amino group, and it plays a significant role in modulating the electron density of the pyridine ring.

The reduction of the nitro group to an amine is a fundamental transformation. This conversion can be achieved using various reducing agents. wikipedia.orgjsynthchem.com

| Reagent | Conditions | Notes |

|---|---|---|

| H₂/Pd/C | Catalytic hydrogenation | A widely used and effective method. commonorganicchemistry.com |

| Raney Nickel | Catalytic hydrogenation | Useful when trying to avoid dehalogenation. commonorganicchemistry.com |

| Fe/HCl or Sn/HCl | Metal in acidic media | Classic and reliable methods. scispace.com |

| Sodium borohydride (NaBH₄) with a transition metal catalyst | Mild conditions | Can offer good selectivity. mdpi.com |

The resulting 4-amino-5-chloropyridin-3-ol is a valuable intermediate for further synthetic elaborations.

The strongly electron-withdrawing nitro group at C-4 significantly decreases the electron density of the pyridine ring. This electronic effect is crucial for activating the ring towards nucleophilic attack, particularly at the C-2 and C-4 positions relative to the nitrogen atom. stackexchange.com In the case of 5-chloro-4-nitropyridin-3-ol, the nitro group at C-4 activates the C-5 position for nucleophilic aromatic substitution by stabilizing the intermediate through resonance. nih.gov

Reactivity of the Hydroxyl Functionality

The hydroxyl group at the C-3 position behaves as a typical phenolic hydroxyl group, although its reactivity can be influenced by the electronic nature of the pyridine ring. It can undergo O-alkylation and O-acylation reactions. The acidity of the phenolic hydroxyl group makes it susceptible to deprotonation by a base, forming a phenoxide that can then react with electrophiles like alkyl halides or acyl chlorides. The reactivity of phenolic hydroxyl groups can be lower than that of aliphatic alcohols due to their more acidic character and potential steric hindrance. mdpi.com

O-Alkylation and O-Acylation Reactions

The hydroxyl group of 5-Chloro-4-nitropyridin-3-ol can undergo O-alkylation and O-acylation to yield various derivatives. These reactions are fundamental in medicinal chemistry for modifying the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability.

O-Alkylation:

A general scheme for the O-alkylation of a substituted 3-hydroxypyridine (B118123) is presented below:

| Reactant | Reagent | Conditions | Product |

| Substituted 3-hydroxypyridine | Alkyl halide (R-X) | Base (e.g., NaH, K2CO3) | O-alkylated 3-hydroxypyridine |

| Substituted 3-hydroxypyridine | Epoxide | Lewis Acid Catalyst | O-hydroxyalkylated 3-hydroxypyridine |

O-Acylation:

O-acylation of the hydroxyl group can be accomplished using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine. A common method for O-acetylation involves the use of acetic anhydride in pyridine nih.gov. This reaction is generally efficient for the protection of hydroxyl groups nih.gov. For more complex substrates, such as hydroxyamino acids, chemoselective O-acylation can be achieved under acidic conditions using acyl halides or carboxylic anhydrides nih.gov. Given the electron-deficient nature of the pyridine ring in 5-Chloro-4-nitropyridin-3-ol, the hydroxyl group is expected to be readily acylated under standard conditions.

A general scheme for the O-acylation of a substituted 3-hydroxypyridine is as follows:

| Reactant | Reagent | Conditions | Product |

| Substituted 3-hydroxypyridine | Acyl chloride (R-COCl) | Base (e.g., Pyridine, Et3N) | O-acylated 3-hydroxypyridine |

| Substituted 3-hydroxypyridine | Acetic anhydride | Pyridine | O-acetylated 3-hydroxypyridine |

Chelation and Ligand Binding Properties of the Hydroxyl Group

The 3-hydroxypyridine moiety is a well-known structural motif in the design of metal chelators. The hydroxyl group, in conjunction with the ring nitrogen, can coordinate with various metal ions. While no specific chelation studies for 5-Chloro-4-nitropyridin-3-ol have been found, the broader class of 3-hydroxypyridinones are known to be effective chelating agents, particularly for iron (III).

The table below summarizes the chelation properties of some representative 3-hydroxypyridinone ligands, which can serve as a reference for the potential properties of 5-Chloro-4-nitropyridin-3-ol.

| Ligand | Metal Ion | Stability Constant (log β) | Reference |

| Deferiprone (a 3-hydroxypyridin-4-one) | Fe(III) | 37.4 | [Generic data, not from provided snippets] |

| Bidentate 3-hydroxypyridin-4-ones | Fe(III) | High affinity | [Generic data, not from provided snippets] |

Synthesis of Analogs and Conjugates for Structure-Activity Relationship Investigations

The synthesis of analogs and conjugates of a lead compound is a critical step in drug discovery, allowing for the exploration of structure-activity relationships (SAR). For 5-Chloro-4-nitropyridin-3-ol, the synthesis of derivatives would involve modifications at the hydroxyl, chloro, and nitro positions, as well as on the pyridine ring itself.

While specific SAR studies for 5-Chloro-4-nitropyridin-3-ol are not available in the provided search results, general strategies for the synthesis of related compounds can be considered. For example, the synthesis of various substituted pyridines often involves multi-step reaction sequences starting from commercially available precursors.

The synthesis of a 5-chloro-pyrido[3,4-d]pyrimidine analogue has been reported, demonstrating a synthetic route that could potentially be adapted for the derivatization of 5-Chloro-4-nitropyridin-3-ol researchgate.net. This synthesis involved steps such as azidation, reduction, and cyclization to build the fused ring system researchgate.net.

The table below outlines potential synthetic strategies for generating analogs of 5-Chloro-4-nitropyridin-3-ol for SAR studies, based on general synthetic methodologies for pyridine derivatives.

| Modification Site | Potential Reaction | Purpose of Modification |

| 3-Hydroxyl group | O-alkylation, O-acylation | Modulate solubility, lipophilicity, and metabolic stability. |

| 5-Chloro group | Nucleophilic aromatic substitution | Introduce diverse functional groups to probe steric and electronic effects. |

| 4-Nitro group | Reduction to an amino group, followed by derivatization | Explore the impact of a hydrogen bond donor/acceptor at this position. |

| Pyridine ring | Introduction of substituents at other positions | Investigate the overall pharmacophore requirements. |

Computational Chemistry and Theoretical Investigations of 5 Chloro 4 Nitropyridin 3 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and a host of related properties. By approximating the electron density, DFT methods can elucidate the distribution of electrons within 5-Chloro-4-nitropyridin-3-OL, which is fundamental to understanding its chemical behavior. These calculations would typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation and then computing various electronic parameters.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. For 5-Chloro-4-nitropyridin-3-OL, an MEP map would reveal regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Typically, areas with negative potential, often colored red or yellow, indicate sites prone to electrophilic attack, such as around the oxygen atoms of the nitro and hydroxyl groups. Regions with positive potential, usually colored blue, highlight areas susceptible to nucleophilic attack, likely around the hydrogen atom of the hydroxyl group and potentially near the carbon atoms bonded to electronegative substituents. This mapping is invaluable for predicting how the molecule might interact with other chemical species.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap for 5-Chloro-4-nitropyridin-3-OL would suggest higher reactivity. Analysis of the spatial distribution of these orbitals would indicate the specific atoms that are most involved in electron donation and acceptance during a chemical reaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. For 5-Chloro-4-nitropyridin-3-OL, NBO analysis would quantify the delocalization of electron density between filled donor orbitals and empty acceptor orbitals. This information is critical for understanding the stability arising from hyperconjugative and conjugative interactions. It would reveal the extent of electron delocalization from the lone pairs of the oxygen and nitrogen atoms into the pyridine (B92270) ring and the nitro group, providing a quantitative measure of resonance effects and the distribution of formal charges on each atom.

Quantum Chemical Descriptors for Predicting Reactivity and Stability

From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be calculated to predict the global reactivity and stability of 5-Chloro-4-nitropyridin-3-OL. These descriptors provide a quantitative basis for comparing its chemical behavior to other molecules.

| Descriptor | Formula | Significance for 5-Chloro-4-nitropyridin-3-OL |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's electrophilic character. |

This table presents the theoretical framework for calculating quantum chemical descriptors. Specific values for 5-Chloro-4-nitropyridin-3-OL are not available in the literature.

In Silico Modeling of Molecular Interactions with Biomolecular Targets

In silico techniques are instrumental in predicting how a small molecule like 5-Chloro-4-nitropyridin-3-OL might interact with biological macromolecules, such as proteins. These methods are a crucial first step in drug discovery and molecular biology research.

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, 5-Chloro-4-nitropyridin-3-OL) when bound to a specific protein target. The simulation places the ligand in the binding site of the protein and calculates a docking score, which is an estimate of the binding affinity. The results would reveal the plausible binding modes of 5-Chloro-4-nitropyridin-3-OL, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the protein. This information is fundamental for understanding its potential biological activity and for the rational design of more potent analogs. However, without specific published docking studies for this compound, any discussion of its binding modes remains speculative.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational possibilities of a molecule by simulating the atomic motions over time. For 5-Chloro-4-nitropyridin-3-OL, MD simulations would reveal the accessible rotational and vibrational states, providing insight into its flexibility and the predominant shapes it adopts in different environments.

By solving Newton's equations of motion for the system of atoms, an MD simulation can map out the potential energy surface of the molecule. This allows for the identification of local energy minima, which correspond to stable conformations, and the transition states that connect them. Key parameters that would be investigated in a typical MD simulation of 5-Chloro-4-nitropyridin-3-OL include the dihedral angles of the hydroxyl and nitro groups relative to the pyridine ring. The resulting data would illustrate the conformational landscape, highlighting the most probable orientations of these functional groups and the energy barriers between different conformations.

Table 1: Hypothetical Dihedral Angle Distributions from a Molecular Dynamics Simulation of 5-Chloro-4-nitropyridin-3-OL

| Dihedral Angle | Most Probable Angle (degrees) | Energy Barrier (kcal/mol) |

| C2-C3-O-H | 180 (anti-periplanar) | 2.5 |

| C3-C4-N-O1 | 0 (syn-planar) | 5.1 |

| C3-C4-N-O2 | 180 (anti-planar) | 5.1 |

Note: This table is illustrative and based on general principles of molecular mechanics. Actual values would require specific computational studies on 5-Chloro-4-nitropyridin-3-OL.

Prediction of Spectroscopic Parameters via Computational Methods

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules. These predictions are invaluable for interpreting experimental spectra and for identifying the compound.

For 5-Chloro-4-nitropyridin-3-OL, theoretical calculations can provide predictions for various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated to predict the appearance of an NMR spectrum. These calculations are sensitive to the electronic environment of each nucleus, which is influenced by the molecular geometry and the presence of electron-withdrawing or -donating groups.

Infrared (IR) Spectroscopy: Theoretical IR spectroscopy involves the calculation of the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated frequencies and their intensities can be correlated with experimental IR spectra to identify characteristic functional group vibrations, such as the O-H stretch, N-O stretches of the nitro group, and C-Cl stretch.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions that give rise to UV-Vis absorption. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic structure and chromophores within the molecule.

Table 2: Predicted Spectroscopic Data for 5-Chloro-4-nitropyridin-3-OL

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (ppm) - OH | 5.0 - 6.0 |

| Chemical Shift (ppm) - CH (ring) | 7.5 - 8.5 | |

| ¹³C NMR | Chemical Shift (ppm) - C-Cl | 140 - 150 |

| Chemical Shift (ppm) - C-NO₂ | 150 - 160 | |

| Chemical Shift (ppm) - C-OH | 155 - 165 | |

| IR | Vibrational Frequency (cm⁻¹) - O-H stretch | 3200 - 3400 |

| Vibrational Frequency (cm⁻¹) - N-O asymm. stretch | 1500 - 1550 | |

| Vibrational Frequency (cm⁻¹) - N-O symm. stretch | 1300 - 1350 | |

| UV-Vis | λmax (nm) | ~280, ~350 |

Note: The values in this table are estimations based on typical ranges for similar functional groups and molecular structures. Precise predictions would necessitate dedicated quantum chemical calculations.

Mechanistic Investigations of Biological Activity and Target Identification of 5 Chloro 4 Nitropyridin 3 Ol

In Vitro Biochemical Assays for Enzyme Inhibition and Receptor Modulation

In vitro biochemical assays are crucial for determining the direct molecular interactions of a compound with purified enzymes and receptors. Although specific data for 5-Chloro-4-nitropyridin-3-OL is limited, the broader class of nitropyridine derivatives has been investigated for its inhibitory potential against various enzyme families and its affinity for different receptors.

While no direct studies on the interaction of 5-Chloro-4-nitropyridin-3-OL with xanthine dehydrogenase have been reported, various nitropyridine-containing compounds have been synthesized and evaluated as inhibitors of other key enzymes, particularly kinases. Kinases are a large family of enzymes that play critical roles in cell signaling and are important targets in drug discovery.

For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were designed and synthesized as potent phosphoinositide 3-kinase (PI3K) inhibitors. One of the representative compounds, 19a , demonstrated potent inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ with IC50 values in the nanomolar range. mdpi.com The inhibitory activity of these compounds was found to be sensitive to the nature of the substituents on the pyridyl and thiazolopyridine core, highlighting the importance of the substitution pattern for potent kinase inhibition. mdpi.com

Similarly, various nitropyridines have been utilized in the synthesis of bioactive molecules, including potent inhibitors of Janus kinase 2 (JAK2) and kinase p70S6Kβ. researchgate.net For example, compounds derived from 2-Chloro-5-methyl-3-nitropyridine have shown inhibitory activity against JAK2 with IC50 values in the micromolar range. researchgate.net

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| 19a | PI3Kα | 3.4 |

| 19a | PI3Kγ | 1.8 |

| 19a | PI3Kδ | 2.5 |

| JAK2 Inhibitor (from 2-Chloro-5-methyl-3-nitropyridine) | JAK2 | 8500-12200 |

The binding affinity of compounds to specific receptors is a key determinant of their pharmacological effects. While receptor binding data for 5-Chloro-4-nitropyridin-3-OL is not available, studies on other pyridine (B92270) derivatives provide insights into their potential to interact with various receptors.

For example, a study on 3-piperidinopropyl heteroaromatic ethers, including pyridine-containing derivatives, evaluated their binding affinity for the human histamine H3 receptor. ingentaconnect.com The nitro-substituted pyridine analogue in this series showed moderate potency. ingentaconnect.com In another study, novel 3-pyridyl ether compounds were synthesized and showed high affinity and selectivity for the α4β2 nicotinic acetylcholine receptors (α4β2-nAChRs). nih.gov

The binding affinities of 1,4-dihydropyridine derivatives to 1,4-DHP calcium channel antagonist receptors have also been extensively studied. researchgate.net These studies revealed that the substitution pattern on the dihydropyridine ring significantly influences the binding affinity. researchgate.net

| Compound Class | Receptor Target | Binding Affinity (Ki or IC50) |

|---|---|---|

| Nitro-substituted Pyridine Ether | Human Histamine H3 Receptor | Moderate (100-235 nM range for the series) |

| 3-Pyridyl Ether Derivatives | α4β2 Nicotinic Acetylcholine Receptors | High Affinity |

| 1,4-Dihydropyridine Derivatives | 1,4-DHP Calcium Channel Antagonist Receptors | 0.43 to 3.49 µM |

Exploration of Molecular Mechanisms of Action at the Cellular Level (non-human cell lines)

Understanding the effects of a compound at the cellular level is crucial for elucidating its mechanism of action. This includes investigating its impact on cellular pathways and its metabolic fate within the cell.

The inhibition of specific enzymes, such as kinases, by nitropyridine derivatives can have profound effects on cellular signaling cascades. For instance, the inhibition of the PI3K pathway by thiazolo[5,4-b]pyridine analogues can affect cell growth, proliferation, and survival. mdpi.com While specific cellular pathway investigations for 5-Chloro-4-nitropyridin-3-OL are not documented, it is plausible that if it inhibits similar kinases, it would modulate corresponding signaling pathways.

The nitro group is a key functional group that can undergo bioreduction in biological systems, leading to the formation of various metabolites. The bioreduction of a nitropyridine derivative has been observed in microbial transformation studies. For example, the biotransformation of 2-amino-4-methyl-3-nitropyridine by the fungus Cunninghamella elegans resulted in the formation of three oxidized metabolites: 6-amino-4-methyl-5-nitropyridin-3-ol, 2-amino-4-hydroxymethyl-3-nitropyridine, and 2-amino-4-methyl-3-nitropyridine-1-oxide. researchgate.net This indicates that both the pyridine ring and the methyl group are susceptible to microbial oxidation. researchgate.net Such metabolic transformations can significantly alter the biological activity of the parent compound.

Structure-Activity Relationship (SAR) Studies Through Analog Synthesis and Biological Evaluation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing and testing a series of related compounds to understand how chemical structure influences biological activity.

For the thiazolo[5,4-b]pyridine series of PI3K inhibitors, SAR studies revealed that the sulfonamide functionality was important for PI3Kα inhibitory activity. mdpi.com Specifically, derivatives with 2-chloro-4-fluorophenyl sulfonamide or 5-chlorothiophene-2-sulfonamide showed potent inhibitory activity. mdpi.com Furthermore, having a pyridyl group attached to the thiazolo[5,4-b]pyridine core was found to be another key structural unit for high potency, as replacement with a phenyl group led to a significant decrease in activity. mdpi.com

In the development of non-nucleoside HIV-1 reverse transcriptase inhibitors, SAR studies of diarylpyridines and diarylanilines showed that the amino-substituted compounds were significantly more potent than their corresponding nitro-substituted counterparts. nih.gov This suggests that the nitro group may not be optimal for activity in that particular scaffold and that its reduction to an amino group is beneficial. These findings underscore the critical role of specific substituents and their positions on the pyridine ring in determining the biological activity of this class of compounds.

Development of 5-Chloro-4-nitropyridin-3-OL as a Chemical Probe for Biological Systems

The development and application of 5-Chloro-4-nitropyridin-3-OL as a chemical probe to investigate biological systems is an area with considerable potential, though it remains largely unexplored. Chemical probes are powerful tools that allow for the study of biological processes and the identification of protein functions in a cellular context. For 5-Chloro-4-nitropyridin-3-OL to be effectively utilized as a chemical probe, a comprehensive understanding of its selectivity, potency, and mechanism of action is paramount.

The journey to validate a compound as a chemical probe involves several critical stages, as outlined in the hypothetical development pipeline below.

Table 1: Hypothetical Development Pipeline for 5-Chloro-4-nitropyridin-3-OL as a Chemical Probe

| Stage | Description | Key Objectives | Status for 5-Chloro-4-nitropyridin-3-OL |

| 1. Initial Screening & Hit Identification | High-throughput screening against a panel of biological targets to identify initial "hits." | Identify preliminary biological activity and potential targets. | No publicly available data. |

| 2. Hit-to-Lead Optimization | Chemical modification of the initial hit to improve potency, selectivity, and physicochemical properties. | Enhance binding affinity and specificity for the intended target. | Not initiated. |

| 3. In Vitro Characterization | Detailed biochemical and cellular assays to confirm the mechanism of action and target engagement. | Validate on-target activity and assess off-target effects. | No publicly available data. |

| 4. In Vivo Validation | Testing the probe in living organisms to demonstrate its utility in a complex biological system. | Confirm target engagement and biological effect in a relevant physiological context. | Not initiated. |

| 5. Probe Dissemination & Application | Making the validated probe available to the broader scientific community for biological research. | Enable new discoveries in various fields of biology and medicine. | Not applicable at this stage. |

The successful development of 5-Chloro-4-nitropyridin-3-OL as a chemical probe would necessitate rigorous investigation into its interactions with cellular components. This would involve identifying its binding partners and understanding how it modulates their function. Such studies are foundational to its application in elucidating complex biological pathways.

Future research efforts will need to focus on systematic screening and target deconvolution studies to unlock the potential of 5-Chloro-4-nitropyridin-3-OL as a valuable tool for chemical biology. Without such dedicated research, its role in mechanistic investigations and as a chemical probe remains speculative.

Applications of 5 Chloro 4 Nitropyridin 3 Ol As a Key Synthetic Intermediate

Building Block for Complex Heterocyclic Systems

The structural features of 5-Chloro-4-nitropyridin-3-OL suggest its potential as a precursor for more complex heterocyclic structures. The chloro and nitro groups can be substituted or transformed, and the hydroxyl group can be derivatized, paving the way for the construction of intricate molecular architectures.

In principle, 5-Chloro-4-nitropyridin-3-OL could be utilized in the synthesis of fused pyridine (B92270) derivatives. For instance, the reduction of the nitro group to an amino group would yield a 4-amino-5-chloropyridin-3-ol derivative. This intermediate, possessing adjacent amino and hydroxyl groups, could then undergo cyclization reactions with appropriate reagents to form fused heterocyclic systems like oxazolopyridines or other related structures. However, specific examples of such transformations using 5-Chloro-4-nitropyridin-3-OL as the starting material are not prominently reported.

The bifunctional nature of 5-Chloro-4-nitropyridin-3-OL makes it a potential candidate for incorporation into macrocyclic frameworks. The hydroxyl and chloro substituents could serve as handles for Williamson ether synthesis or other coupling reactions with long-chain linkers to form pyridinophanes or other macrocycles. The synthesis of tetra-aza macrocycles often involves the reaction of bis(electrophilic) pyridine derivatives with bis(nucleophilic) amines. While this general strategy is established, the specific use of 5-Chloro-4-nitropyridin-3-OL in this context is not detailed in available literature.

Precursor for Advanced Materials and Functional Molecules

Substituted nitropyridines are known precursors for various functional materials, including fluorescent molecules and nonlinear optical materials. The introduction of a nitro group can facilitate functionalization through nucleophilic substitution, allowing for the synthesis of molecules with desired electronic and photophysical properties. While 5-Chloro-4-nitropyridin-3-OL possesses the necessary functionalities to be explored as a precursor for such materials, specific research detailing its use for these applications is sparse.

Methodology Development Utilizing the Unique Reactivity Profile of 5-Chloro-4-nitropyridin-3-OL

The unique arrangement of the chloro, nitro, and hydroxyl groups on the pyridine ring of 5-Chloro-4-nitropyridin-3-OL presents opportunities for the development of new synthetic methodologies. The interplay of these functional groups could lead to regioselective reactions and novel chemical transformations. For instance, the reactivity of the chloro group towards nucleophilic substitution could be modulated by the electronic effects of the adjacent nitro and hydroxyl groups. Research into the vicarious nucleophilic substitution (VNS) of nitropyridines has shown that the nitro group can direct the substitution to specific positions on the ring. While these general principles of reactivity for nitropyridines are well-studied, specific methodological studies centered on the unique reactivity of 5-Chloro-4-nitropyridin-3-OL are not extensively reported.

Advanced Analytical Methodologies for 5 Chloro 4 Nitropyridin 3 Ol in Research

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are the cornerstone of analytical chemistry, providing powerful tools for the separation and quantification of individual components within a mixture. For a compound like 5-Chloro-4-nitropyridin-3-OL, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted to meet specific analytical challenges.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for 5-Chloro-4-nitropyridin-3-OL. The development of a robust HPLC method is crucial for assessing the purity of synthesized batches and for quantitative analysis in various matrices.

A typical reversed-phase HPLC method for a polar aromatic compound like 5-Chloro-4-nitropyridin-3-OL would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. The acidic nature of the hydroxyl group and the potential for the pyridine (B92270) nitrogen to be protonated mean that pH control of the mobile phase is critical to achieve sharp, symmetrical peaks. An acidic pH would likely be employed to suppress the ionization of the hydroxyl group and ensure good peak shape.

Detection is commonly achieved using a UV-Vis detector, as the nitro and pyridine functional groups are expected to exhibit strong chromophores. The selection of an appropriate wavelength, likely in the range of 254-350 nm, is determined by scanning the UV-Vis spectrum of the compound to find the absorbance maximum (λmax), which ensures high sensitivity. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of 5-Chloro-4-nitropyridin-3-OL and plotting the peak area against concentration.

| Parameter | Typical Condition | Rationale |

| Stationary Phase | C18 (Octadecylsilane) | Good retention for moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Provides good separation and peak shape for polar analytes. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Detection | UV-Vis at 280 nm | High sensitivity due to the presence of chromophores. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| This table represents a hypothetical, yet scientifically plausible, set of starting conditions for the HPLC analysis of 5-Chloro-4-nitropyridin-3-OL. |

While 5-Chloro-4-nitropyridin-3-OL itself is not sufficiently volatile or thermally stable for direct GC analysis due to its polar hydroxyl group, GC can be a powerful tool following a derivatization step. Derivatization is a chemical modification of the analyte to produce a new compound that has properties more amenable to a particular analytical method, in this case, increased volatility and thermal stability for GC analysis.

A common derivatization strategy for compounds containing hydroxyl groups is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This derivatization significantly reduces the polarity and increases the volatility of the molecule, allowing it to be analyzed by GC.

The resulting TMS derivative can then be separated on a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) and detected with high sensitivity using a flame ionization detector (FID) or, for more definitive identification, a mass spectrometer (MS). GC-MS analysis would provide both retention time data for quantification and a mass spectrum for structural confirmation of the derivative.

| Derivatization Agent | Analyte Functional Group | Resulting Derivative | Analytical Advantage |

| BSTFA | -OH | -O-TMS | Increased volatility and thermal stability |

| MSTFA | -OH | -O-TMS | Increased volatility and thermal stability |

| This table outlines common derivatization strategies that could be applied to 5-Chloro-4-nitropyridin-3-OL for GC analysis. |

Electrophoretic Techniques for Separation and Characterization

Capillary electrophoresis (CE) offers an alternative to chromatographic methods for the separation and analysis of 5-Chloro-4-nitropyridin-3-OL. CE separates ions based on their electrophoretic mobility in an electric field. The presence of the ionizable hydroxyl group and the pyridine nitrogen makes this compound a suitable candidate for CE analysis.

In a typical CE method, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. The choice of BGE pH is crucial; at a pH above the pKa of the hydroxyl group, the compound will be negatively charged and migrate towards the anode. Conversely, at a pH below the pKa of the pyridine nitrogen, the compound will be protonated and positively charged, migrating towards the cathode. This pH-dependent charge allows for fine-tuning of the separation.

Micellar electrokinetic chromatography (MEKC), a mode of CE, could also be employed. In MEKC, a surfactant is added to the BGE above its critical micelle concentration. This creates pseudostationary phase micelles, allowing for the separation of neutral molecules based on their partitioning between the aqueous buffer and the micelles. This could be particularly useful for separating 5-Chloro-4-nitropyridin-3-OL from non-ionizable impurities. Detection in CE is typically performed using on-capillary UV-Vis absorbance.

Spectroscopic Quantification Methods (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy)

Spectroscopic methods provide a rapid and straightforward approach for the quantification of 5-Chloro-4-nitropyridin-3-OL, particularly in pure solutions or simple mixtures.

UV-Vis spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. The conjugated π-system of the pyridine ring, along with the nitro and chloro substituents, results in significant UV absorbance. To quantify the compound, a solution of known concentration is prepared, and its absorbance is measured at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. A calibration curve of absorbance versus concentration can be established using a series of standards to determine the concentration of unknown samples.

While 5-Chloro-4-nitropyridin-3-OL is not expected to be naturally fluorescent, fluorescence spectroscopy could potentially be used following a derivatization reaction with a fluorescent tag. This would involve reacting the hydroxyl group with a fluorogenic reagent. This approach would offer significantly higher sensitivity and selectivity compared to UV-Vis spectrophotometry, making it suitable for trace-level analysis.

Development of Derivatization Strategies for Enhanced Detectability

Beyond improving GC amenability, derivatization can be strategically employed to enhance the detectability of 5-Chloro-4-nitropyridin-3-OL in various analytical platforms.

For HPLC with fluorescence detection, as mentioned, the hydroxyl group can be reacted with a fluorescent labeling agent such as dansyl chloride or a fluorescamine-based reagent. This would introduce a highly fluorescent moiety into the molecule, allowing for detection at much lower concentrations than is possible with UV-Vis absorbance.

For GC with electron capture detection (ECD), derivatization with a reagent containing polyhalogenated groups, such as pentafluorobenzoyl bromide, can be utilized. The ECD is highly sensitive to compounds with electronegative atoms, and introducing a pentafluorobenzoyl group would dramatically increase the ECD response for 5-Chloro-4-nitropyridin-3-OL, enabling ultra-trace analysis.

The choice of derivatization strategy depends on the analytical goal, the required sensitivity, and the available instrumentation. The development of such strategies is a key aspect of advanced analytical method development for challenging analytes.

Future Research Directions and Perspectives on 5 Chloro 4 Nitropyridin 3 Ol

Exploration of Undiscovered Reactivity Patterns

The reactivity of 5-Chloro-4-nitropyridin-3-ol is largely uncharted territory, offering a fertile ground for discovering novel chemical transformations. The interplay of the electron-withdrawing nitro group and the halogen substituent, along with the acidic hydroxyl group, suggests a complex and potentially versatile reactivity profile.

Future research could focus on:

Nucleophilic Aromatic Substitution (SNAr) Reactions: A systematic investigation into the displacement of the chloride ion by a wide array of nucleophiles would be highly valuable. The kinetics and mechanisms of these reactions with amines, thiols, and alkoxides could be explored to understand the regioselectivity and reactivity, which are influenced by the electronic effects of the nitro and hydroxyl groups. nih.govrsc.orgnih.gov

Reduction of the Nitro Group: Selective reduction of the nitro group to an amino group would provide access to a new class of 3-amino-5-chloropyridin-4-ols. These compounds could serve as versatile building blocks for the synthesis of more complex heterocyclic systems, including fused-ring structures with potential biological activity.

Reactions at the Hydroxyl Group: Exploration of etherification and esterification reactions at the 3-hydroxyl position could lead to a diverse range of derivatives. The influence of the electron-deficient nature of the pyridine (B92270) ring on the reactivity of the hydroxyl group would be an interesting area of study. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: The chloro substituent provides a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. beilstein-journals.org These reactions would enable the introduction of a wide range of carbon and heteroatom substituents at the 5-position, significantly expanding the chemical space around this scaffold. slideshare.net

A summary of potential reactivity explorations is presented in the table below.

| Reaction Type | Potential Reagents | Potential Products | Research Focus |

| Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides | 5-substituted amino-, thio-, or alkoxy-4-nitropyridin-3-ols | Kinetics, regioselectivity, and mechanistic studies. |

| Nitro Group Reduction | Catalytic Hydrogenation (e.g., Pd/C, H₂), Metal Hydrides (e.g., NaBH₄) | 5-Chloro-4-aminopyridin-3-ol | Selective reduction methods and further derivatization. |

| Hydroxyl Group Derivatization | Alkyl halides, Acyl chlorides | 3-Alkoxy/Acyloxy-5-chloro-4-nitropyridines | Synthesis of ethers and esters and evaluation of their properties. |

| Cross-Coupling Reactions | Boronic acids, Organostannanes, Amines (with appropriate catalysts) | 5-Aryl/Alkyl/Amino-4-nitropyridin-3-ols | Expanding molecular diversity and accessing novel structures. |

Novel Synthetic Routes for Improved Sustainability and Scalability

The development of efficient, sustainable, and scalable synthetic methods for 5-Chloro-4-nitropyridin-3-ol and its derivatives is crucial for enabling its broader application. Future research in this area should prioritize green chemistry principles. frontiersin.orgnih.govunigoa.ac.inresearchgate.netrsc.org

Key areas for investigation include:

Flow Chemistry: Implementing continuous flow processes for the synthesis of 5-Chloro-4-nitropyridin-3-ol could offer significant advantages in terms of safety, scalability, and reproducibility.

Catalytic Methods: The development of novel catalytic systems, including heterogeneous catalysts, for the key synthetic steps could lead to more environmentally friendly processes with improved atom economy and reduced waste generation. beilstein-journals.org

Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids or water, could reduce the environmental impact of the synthesis. frontiersin.org

Multicomponent Reactions: Designing one-pot, multicomponent reactions to construct the substituted pyridine ring in a single step would be a highly efficient and sustainable approach. nih.govmdpi.com

Advanced Computational Approaches for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools to gain a deeper understanding of the electronic structure, reactivity, and potential applications of 5-Chloro-4-nitropyridin-3-ol. rsc.orggrnjournal.usgrnjournal.usrsc.orgmdpi.com

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to calculate the molecule's geometric and electronic properties, such as bond lengths, bond angles, electrostatic potential, and frontier molecular orbital energies (HOMO-LUMO). tandfonline.comresearchgate.netmdpi.comnih.gov This information can provide insights into the molecule's reactivity and potential interaction with other molecules.

Reaction Mechanism Elucidation: Computational modeling can be used to investigate the mechanisms of the reactions discussed in section 9.1. By calculating the energies of reactants, transition states, and products, researchers can predict the most likely reaction pathways and identify key factors influencing reactivity and selectivity. rsc.orggrnjournal.usgrnjournal.us

Prediction of Spectroscopic Properties: Computational methods can be used to predict spectroscopic data, such as NMR and IR spectra, which can aid in the characterization of newly synthesized derivatives.

A table summarizing potential computational research is provided below.

| Computational Method | Research Goal | Expected Insights |

| Density Functional Theory (DFT) | Elucidate electronic structure and properties. | Understanding of reactivity, stability, and intermolecular interactions. |

| Transition State Theory | Investigate reaction mechanisms. | Prediction of reaction pathways, activation energies, and product distributions. |

| Time-Dependent DFT (TD-DFT) | Predict electronic absorption spectra. | Insight into the photophysical properties and potential for optical applications. |

Strategic Integration into Diverse Chemical Biology and Material Science Applications

The functional groups present in 5-Chloro-4-nitropyridin-3-ol make it an attractive scaffold for applications in chemical biology and material science. researchgate.net

Potential applications to be explored include:

Medicinal Chemistry: Pyridine and its derivatives are prevalent in many pharmaceuticals. nih.govresearchgate.netresearchgate.netrsc.orgjchemrev.comnih.gov The unique substitution pattern of 5-Chloro-4-nitropyridin-3-ol could be exploited to design and synthesize novel compounds with potential therapeutic activities. The amino derivatives, in particular, could serve as key intermediates for the synthesis of kinase inhibitors or other biologically active molecules.

Material Science: The electron-deficient nature of the nitropyridine ring suggests potential applications in the development of novel organic electronic materials. Derivatives of 5-Chloro-4-nitropyridin-3-ol could be investigated for their properties as organic semiconductors, components of charge-transfer complexes, or as building blocks for functional polymers. researchgate.net

Agrochemicals: The pyridine scaffold is also found in many agrochemicals. researchgate.net Derivatives of 5-Chloro-4-nitropyridin-3-ol could be screened for potential herbicidal, fungicidal, or insecticidal activity.

Collaborative Research Opportunities and Interdisciplinary Studies

The full potential of 5-Chloro-4-nitropyridin-3-ol can be best realized through collaborative and interdisciplinary research. rsc.orgmdpi.commdpi.comscispace.com

Opportunities for collaboration exist between:

Synthetic and Computational Chemists: To design and synthesize novel derivatives with desired properties, guided by computational predictions.

Chemists and Biologists: To explore the biological activities of new compounds and to understand their mechanisms of action.

Chemists and Materials Scientists: To develop and characterize new materials based on the 5-Chloro-4-nitropyridin-3-ol scaffold.

By fostering such collaborations, the scientific community can accelerate the exploration of this promising compound and its potential applications for the benefit of science and society.

Q & A

Basic Research Questions

What are the key physicochemical properties of 5-Chloro-4-nitropyridin-3-OL that influence its reactivity in synthetic applications?

Methodological Answer:

The compound’s reactivity is governed by its molecular weight (calculated from C₅H₃ClN₂O₃), nitro-group electron-withdrawing effects, and hydroxyl group acidity. Key properties include:

- Melting point : Critical for determining purification methods (e.g., recrystallization) .

- LogP : Indicates hydrophobicity, influencing solvent selection for reactions .

- Hydrogen-bonding capacity (PSA ~ 83.2 Ų): Affects solubility in polar solvents and interactions in supramolecular assemblies .

- Hygroscopicity : Requires anhydrous storage to prevent hydrolysis of the chloro substituent .

What synthetic routes are reported for the preparation of 5-Chloro-4-nitropyridin-3-OL, and what are their critical optimization parameters?

Methodological Answer:

While direct synthesis data for this compound is limited, analogous pyridine derivatives suggest:

- Nitration of chloropyridinols : Use mixed HNO₃/H₂SO₄ at 0–5°C to control regioselectivity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Chlorination : POCl₃ or SOCl₂ under reflux, with catalytic DMAP to enhance reactivity. Excess reagent must be quenched with ice-water to avoid side products .

- Critical parameters : Temperature control (to prevent nitro-group decomposition), stoichiometry of nitrating agents, and inert atmosphere to avoid oxidation of the hydroxyl group .

How should researchers handle and store 5-Chloro-4-nitropyridin-3-OL to maintain stability during experiments?

Methodological Answer:

- Storage : In airtight, amber glass vials under nitrogen at –20°C to prevent photodegradation and moisture absorption .

- Handling : Use gloves (neoprene or nitrile) and safety goggles. Work in a fume hood due to potential release of toxic fumes (e.g., NOₓ during decomposition) .

- Stability checks : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) before critical experiments .

What spectroscopic methods are most effective for characterizing 5-Chloro-4-nitropyridin-3-OL, and what key spectral features should be analyzed?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.0 ppm for nitro-adjacent H) and hydroxyl proton (δ ~12 ppm, broad, DMSO-d₆) .

- IR Spectroscopy : Confirm nitro group (asymmetric stretch ~1520 cm⁻¹) and hydroxyl (broad peak ~3200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern from chlorine (3:1 ratio for ³⁵Cl/³⁷Cl) .

Advanced Research Questions

How do electronic effects of the nitro and chloro substituents influence the regioselectivity of nucleophilic attacks on 5-Chloro-4-nitropyridin-3-OL?

Methodological Answer:

- Nitro group : Strong meta-directing effect due to electron withdrawal, favoring substitution at the 2-position.

- Chloro group : Ortho/para-directing but deactivates the ring, competing with nitro effects.

- Experimental validation : Perform Suzuki coupling with aryl boronic acids under Pd catalysis. Analyze regioselectivity via X-ray crystallography or NOE NMR .

What strategies can resolve contradictions in reported reaction yields when using 5-Chloro-4-nitropyridin-3-OL as a precursor in heterocyclic synthesis?

Methodological Answer:

- Variable control : Systematically test solvents (DMF vs. THF), bases (K₂CO₃ vs. Et₃N), and catalysts (CuI vs. Pd(PPh₃)₄) .

- Mechanistic studies : Use DFT calculations to identify transition-state energetics influencing yield discrepancies .

- In situ monitoring : Employ ReactIR to detect intermediate species (e.g., Meisenheimer complexes) that may divert reaction pathways .

What computational chemistry approaches are suitable for predicting the reactivity of 5-Chloro-4-nitropyridin-3-OL in novel reaction systems?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent effects on tautomerism (enol vs. keto forms) to predict pH-dependent reactivity .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide medicinal chemistry applications .

How can researchers design experiments to probe the tautomeric behavior of 5-Chloro-4-nitropyridin-3-OL under varying pH conditions?

Methodological Answer:

- pH-dependent NMR : Acquire spectra in D₂O at pH 2–12 to observe shifts in hydroxyl and aromatic protons .

- UV-Vis Spectroscopy : Monitor absorbance changes (λ ~270 nm) correlating with enol↔keto transitions .

- X-ray Crystallography : Resolve crystal structures at acidic vs. basic conditions to confirm tautomeric states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro